N-butyl-5-chloro-1-phenyl-1H-pyrazole-4-sulfonamide
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Overview
Description
N-butyl-5-chloro-1-phenyl-1H-pyrazole-4-sulfonamide is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-5-chloro-1-phenyl-1H-pyrazole-4-sulfonamide typically involves the cyclocondensation of 1,3-dicarbonyl compounds with phenylhydrazine, followed by sulfonation. The reaction conditions often include the use of catalysts such as iodine or transition metals to facilitate the cyclization process . The reaction is usually carried out under mild conditions, making it efficient and scalable for industrial production.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate pyrazole derivatives followed by functional group modifications. The use of continuous flow reactors and green chemistry principles, such as solvent-free reactions and the use of eco-friendly catalysts, are often employed to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-butyl-5-chloro-1-phenyl-1H-pyrazole-4-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of corresponding amines.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the sulfonamide and pyrazole moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and aryl halides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include sulfone derivatives, amines, and various substituted pyrazole compounds, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
N-butyl-5-chloro-1-phenyl-1H-pyrazole-4-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-butyl-5-chloro-1-phenyl-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can lead to various biological effects, including anti-inflammatory and antimicrobial activities .
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-sulfonamide
- 4-[(hexylsulfanyl)methyl]-3,5-dimethyl-1-phenyl-1H-pyrazole
- 3,5-substituted pyrazole derivatives
Uniqueness
N-butyl-5-chloro-1-phenyl-1H-pyrazole-4-sulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the butyl group and the sulfonamide moiety enhances its solubility and reactivity, making it a valuable compound in various applications .
Properties
CAS No. |
60729-99-9 |
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Molecular Formula |
C13H16ClN3O2S |
Molecular Weight |
313.80 g/mol |
IUPAC Name |
N-butyl-5-chloro-1-phenylpyrazole-4-sulfonamide |
InChI |
InChI=1S/C13H16ClN3O2S/c1-2-3-9-16-20(18,19)12-10-15-17(13(12)14)11-7-5-4-6-8-11/h4-8,10,16H,2-3,9H2,1H3 |
InChI Key |
CCUOPIKDIRKBAI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNS(=O)(=O)C1=C(N(N=C1)C2=CC=CC=C2)Cl |
Origin of Product |
United States |
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